3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine

Description

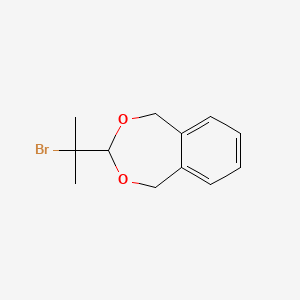

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine is a seven-membered heterocyclic compound featuring a benzodioxepine core substituted with a brominated isopropyl group at the 3-position. The benzodioxepine scaffold consists of a benzene ring fused to a 1,5-dioxepane ring, providing structural rigidity and electronic diversity.

Key physicochemical properties (inferred from analogous structures):

- Molecular weight: ~288.15 g/mol (estimated based on isotopic mass data of similar benzodioxepines ).

- Hydrogen bond acceptors: 4 (oxygen atoms in the dioxepine ring).

- Rotatable bonds: 0 (rigid bicyclic structure).

- Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

3-(2-bromopropan-2-yl)-1,5-dihydro-2,4-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,13)11-14-7-9-5-3-4-6-10(9)8-15-11/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINPGRQOGVQJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1OCC2=CC=CC=C2CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine typically involves the bromination of a precursor compound. One common method involves the reaction of 1,5-dihydro-2,4-benzodioxepine with bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical bromination techniques can enhance the efficiency of the reaction, allowing for large-scale production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The benzodioxepine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Products include alcohols, nitriles, and amines.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the benzodioxepine ring.

Scientific Research Applications

Synthetic Route Overview

- Starting Materials : Commonly used precursors include benzodioxole derivatives.

- Key Reagents : Brominating agents to introduce the bromine atom and reducing agents for the formation of the dihydro structure.

- Reaction Conditions : Controlled temperatures and solvents to optimize yield and purity.

Medicinal Chemistry

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine has shown promise as a lead compound in drug development due to its potential pharmacological properties:

- AMPA Receptor Antagonists : Research indicates that derivatives of benzodioxepines can act as antagonists at AMPA receptors, which are critical in neuropharmacology for conditions like epilepsy and neurodegenerative diseases .

- CNS Effects : Compounds within this class have been linked to muscle relaxant and anticonvulsive activities, making them candidates for further exploration in treating central nervous system disorders .

Proteomics Research

The compound is also utilized in proteomics research as a specialty product. Its unique structure allows it to interact with various biological macromolecules:

- Affinity Labeling : The bromine atom can facilitate covalent bonding with specific amino acid residues in proteins, aiding in the study of protein interactions and functions.

- Bioconjugation : It can serve as a linker in bioconjugation strategies to develop targeted therapeutics or imaging agents.

Case Study 1: Neuropharmacological Applications

A study investigated the effects of benzodioxepine derivatives on AMPA receptors. The results demonstrated that certain modifications to the benzodioxepine structure enhanced receptor binding affinity and selectivity, suggesting pathways for developing new treatments for epilepsy .

Case Study 2: Proteomic Profiling

In a proteomics study, this compound was employed to label proteins in cancer cell lines. The labeled proteins were analyzed using mass spectrometry, revealing insights into cellular signaling pathways affected by the compound .

Mechanism of Action

The mechanism of action of 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The benzodioxepine ring can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and conditions used .

Comparison with Similar Compounds

2,3-Dihydro-5H-1,4-benzodioxepine Derivatives

These compounds share the benzodioxepine core but differ in substituent placement and functional groups. For example, 9-(2-oxiranylmethylheterobenzyl)-9H-purines (compound 2 in ) replace the brominated isopropyl group with an epoxymethyl-purine system. This modification enhances DNA intercalation and anti-proliferative activity in cancer cell lines .

1,2,3,5-Tetrahydro-4,1-benzoxazepin Derivatives

These compounds replace the dioxepine oxygen atoms with a nitrogen, altering electronic properties. The benzoxazepin scaffold exhibits improved metabolic stability but reduced DNA-binding affinity compared to benzodioxepines .

Physicochemical Properties vs. Spirobenzodioxepines

3,3'-Spirobi[1,5-dihydro-2,4-benzodioxepine]

This spiro-fused analogue shares the benzodioxepine core but lacks the brominated substituent. Its rigid spirojunction eliminates rotatable bonds and reduces steric hindrance, favoring applications in materials science over medicinal chemistry .

| Property | This compound | 3,3'-Spirobi[1,5-dihydro-2,4-benzodioxepine] |

|---|---|---|

| Molecular weight | ~288.15 g/mol | 284.10 g/mol |

| Rotatable bonds | 0 | 0 |

| Substituent reactivity | High (bromine as leaving group) | Low (inert spiro structure) |

Comparison with Pyridazine and Oxazine Derivatives

1,2-Dihydro-3,6-pyridazinedione (Maleic acid hydrazide)

Its planar structure and dual carbonyl groups enable strong intermolecular interactions, unlike the non-planar benzodioxepine .

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine

This nitrogen-oxygen heterocycle exhibits similar rigidity but differs in electronic properties due to the pyridine ring. Its applications focus on kinase inhibition rather than DNA-targeted therapies .

Research Findings and Implications

- However, direct evidence for this mechanism is lacking compared to epoxide-containing analogues .

- Synthetic utility : The brominated substituent enables Suzuki-Miyaura couplings, offering pathways to diversify the benzodioxepine scaffold for structure-activity relationship (SAR) studies.

- Stability : The absence of rotatable bonds in both the target compound and spirobi derivatives suggests superior thermal stability compared to flexible-chain analogues.

Biological Activity

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine (CAS Number: 322408-29-7) is a compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molar Mass | 271.15 g/mol |

| Density | 1.362 g/cm³ |

| Melting Point | 66-69 °C |

| Boiling Point | 341.3 °C (predicted) |

| Hazard Classification | Irritant |

These properties suggest that the compound may exhibit specific interactions with biological systems due to its structural features.

Research indicates that compounds similar to this compound may interact with various biological targets. The presence of the bromine atom in its structure could enhance lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

- Antimicrobial Activity : Preliminary studies suggest that benzodioxepines can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

- Larvicidal Activity : Some studies have evaluated the larvicidal activity of benzodioxepines against mosquito larvae. A related compound demonstrated significant larvicidal effects with an LC50 value indicating effective concentration for larval mortality. These findings highlight the potential use of this compound in vector control strategies against diseases like dengue and malaria .

- Neuroactive Properties : Compounds in this class may also influence neurotransmitter systems. For example, structural analogs have been found to act as acetylcholinesterase inhibitors, which could lead to increased acetylcholine levels in synapses and enhanced neurotransmission. This mechanism is particularly relevant in developing treatments for neurodegenerative diseases.

Study on Larvicidal Activity

A study focused on the larvicidal effects of compounds similar to this compound demonstrated promising results. The compound exhibited a significant reduction in larval survival rates at low concentrations (e.g., LC50 values around 10 µg/mL), indicating its potential as a biocontrol agent against mosquito populations .

Neurotoxicity Assessment

Another investigation assessed the neurotoxic effects of benzodioxepine derivatives on model organisms. The results indicated that certain derivatives could cause alterations in locomotor activity and behavioral changes in exposed subjects, suggesting a need for further safety evaluations before therapeutic applications .

Q & A

Q. How should contradictory spectral data (e.g., NMR shifts) be addressed during structural elucidation?

- Methodological Answer : Compare experimental NMR data with NIST reference spectra for analogous compounds (e.g., 3-methylidene-1,5-dihydro-2,4-benzodioxepine). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. For unresolved signals, employ 2D NMR (NOESY for spatial proximity) or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.